4-(1,3-Dithian-2-yl)phenol
Overview
Description
Synthesis Analysis
The synthesis of phenolic compounds with specific substituents often involves multi-step reactions, including etherification, reduction, diazotization, and hydrolysis, as seen in the synthesis of 4-(2,4-Dichlorophenoxy)phenol . Similarly, the synthesis of complex phenolic compounds like 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol involves the reaction of di-thienyl-butanedione with aminophenol . These methods could potentially be adapted for the synthesis of 4-(1,3-Dithian-2-yl)phenol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of phenolic compounds is often characterized using techniques such as FT-IR, UV–vis, and NMR spectroscopy . X-ray diffraction is used to determine the precise geometry of the molecules, as seen in the study of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol . These techniques could be employed to analyze the molecular structure of 4-(1,3-Dithian-2-yl)phenol, providing information on the arrangement of the dithiane ring relative to the phenolic core.
Chemical Reactions Analysis
Phenolic compounds can undergo various chemical reactions, including oxidative polymerization, as demonstrated by the synthesis of an electroactive polymer from a phenol-based monomer . The reactivity of the phenol moiety is crucial in such transformations. The presence of the dithiane group in 4-(1,3-Dithian-2-yl)phenol could influence its reactivity, potentially leading to unique chemical reactions and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic compounds, such as solubility, thermal stability, and electrical conductivity, are important for their practical applications. These properties are typically characterized using techniques like TG–DTA, DSC, GPC, and solubility tests . The luminescent and nonlinear optical properties of phenolic compounds are also of interest, as seen in the studies of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol and 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol . The unique structure of 4-(1,3-Dithian-2-yl)phenol could impart distinct physical and chemical properties that would be valuable in various applications.
Scientific Research Applications
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Synthesis of Complex Molecular Architectures
- Field : Organic Chemistry
- Application : 1,4-Dithianes, such as 4-(1,3-Dithian-2-yl)phenol, are used as building blocks for the synthesis of complex molecular architectures . They offer attractive transformations that can be used in the assembly of a wide array of complex molecular architectures, ranging from lipids and carbohydrates to various carbocyclic scaffolds .
- Method : The specific heterocyclic reactivity of 1,4-Dithianes can be harnessed for the controlled synthesis of carbon–carbon bonds . This versatility arises from the possibility to chemoselectively cleave or reduce the sulfur-heterocycle to reveal a versatile C2-synthon .
- Results : The use of 1,4-Dithianes has led to the creation of a variety of complex molecular structures .
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Synthesis of Hexakis-[p-(1,3-dithian-2-yl)phenoxy]cyclotriphosphazene
- Field : Inorganic Chemistry
- Application : 4-(1,3-Dithian-2-yl)phenol is used in the synthesis of Hexakis-[p-(1,3-dithian-2-yl)phenoxy]cyclotriphosphazene .
- Method : Hexakis-[p-(1,3-dithian-2-yl)phenoxy]cyclotriphosphazene is obtained by reaction with hexachlorotriazacyclotriphosphazene .
- Results : The successful synthesis of Hexakis-[p-(1,3-dithian-2-yl)phenoxy]cyclotriphosphazene .
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Protection of Carbonyl Compounds
- Field : Organic Chemistry
- Application : 4-(1,3-Dithian-2-yl)phenol is used in the protection of carbonyl compounds . This process is crucial in organic synthesis as it allows for the selective reaction of other functional groups .
- Method : The protection is achieved by converting carbonyl compounds into their corresponding dithiane derivatives using a catalytic amount of a Lewis acid .
- Results : The procedure offers high chemoselectivity, ease of operation and purification without any organic solvent, and high yields .
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Synthesis of 2-(1,3-dithian-2-yl)indoles
- Field : Organic Chemistry
- Application : 4-(1,3-Dithian-2-yl)phenol is used in the synthesis of 2-(1,3-dithian-2-yl)indoles . These compounds are important in the synthesis of Strychnos alkaloids .
- Method : The specific method of synthesis is not provided in the source .
- Results : The successful synthesis of 2-(1,3-dithian-2-yl)indoles .
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Non-Thiolic Propane-1,3-Dithiol Equivalent
- Field : Organic Chemistry
- Application : 4-(1,3-Dithian-2-yl)phenol is used as a non-thiolic propane-1,3-dithiol equivalent . This is important in acid-promoted thioacetalization under solvent-free conditions .
- Method : A range of selected aldehydes and aliphatic ketones have been converted into the corresponding dithioacetals in high yields .
- Results : The procedure offers high chemoselectivity, ease of operation and purification without any organic solvent, and high yields .
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Synthesis of Diethyl (1,3-Dithian-2-yl)phosphonate
Safety And Hazards
When handling “4-(1,3-Dithian-2-yl)phenol”, personal protective equipment/face protection should be worn . It should be ensured that there is adequate ventilation . Contact with eyes, skin, or clothing should be avoided . Ingestion and inhalation should be avoided . Dust formation should be avoided . The compound should be stored in tightly closed containers in a dry, cool, and well-ventilated place . The storage temperature should not exceed 25°C .
properties
IUPAC Name |
4-(1,3-dithian-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10-11H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRKGNLBYVFKKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398589 | |
Record name | 4-(1,3-dithian-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dithian-2-yl)phenol | |
CAS RN |
57529-05-2 | |
Record name | 4-(1,3-dithian-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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